Cholesteryl Dichlorobenzoate
Overview
Description
Cholesteryl Dichlorobenzoate is a chemical compound with the molecular formula C34H48Cl2O2. It is a derivative of cholesterol, where the hydroxyl group of cholesterol is esterified with 2,4-dichlorobenzoic acid. This compound is known for its applications in various fields, including chemistry, biology, and materials science.
Mechanism of Action
Target of Action
Cholesteryl Dichlorobenzoate, also known as Cholesterol 2,4-Dichlorobenzoate or Cholesteryl 2,4-Dichlorobenzoate, is a derivative of cholesterol Cholesterol and its derivatives are known to interact with a variety of proteins and cellular structures, including cholesterol ester transfer proteins (cetp) and niemann-pick c1-like 1 protein (npc1l1), which play crucial roles in cholesterol homeostasis .
Mode of Action
For instance, cholesterol ester transfer proteins (CETP) regulate plasma cholesterol levels by transferring cholesteryl esters among lipoproteins . On the other hand, Niemann-Pick C1-like 1 protein (NPC1L1) is a cholesterol transporter that facilitates the uptake of cholesterol into cells .
Biochemical Pathways
This compound likely affects the same biochemical pathways as cholesterol. Cholesterol homeostasis is determined by cholesterol biosynthesis, uptake, efflux, transport, storage, utilization, and/or excretion . All these processes should be precisely controlled by multiple regulatory pathways. For instance, cholesterol can be synthesized in our body starting from acetyl coenzyme A (acetyl-CoA) with involvement of nearly 30 enzymatic reactions .
Pharmacokinetics
Cholesterol and its derivatives are known to exhibit dose-dependent linear pharmacokinetics . The absorption, distribution, metabolism, and excretion (ADME) properties of this compound would likely be influenced by its chemical structure and the physiological environment.
Result of Action
For instance, cholesterol is an important component of cell membranes and plays an essential role in regulating membrane fluidity, cell differentiation, and proliferation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, poor eating habits, smoking, and inactivity are environmental factors that increase the prevalence of cardiovascular disease risk phenotypes, especially hypercholesterolemia . The action of this compound could also be influenced by genetic factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cholesteryl Dichlorobenzoate can be synthesized through the esterification reaction between cholesterol and 2,4-dichlorobenzoic acid. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an inert atmosphere, often under nitrogen gas, to prevent moisture from interfering with the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The product is then purified through recrystallization or chromatography techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Cholesteryl Dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group back to the hydroxyl group.
Substitution: The chlorine atoms in the 2,4-dichlorobenzoate moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cholesterol and 2,4-dichlorobenzoic acid.
Substitution: Formation of substituted benzoates with different functional groups.
Scientific Research Applications
Cholesteryl Dichlorobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Employed in studies related to lipid metabolism and membrane biology.
Medicine: Investigated for its potential use in drug delivery systems and as a model compound for studying cholesterol derivatives.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Comparison with Similar Compounds
Cholesteryl Dichlorobenzoate can be compared with other cholesterol esters such as:
- Cholesterol acetate
- Cholesterol oleate
- Cholesterol palmitate
Uniqueness
The presence of the 2,4-dichlorobenzoate moiety in this compound imparts unique chemical properties, such as increased hydrophobicity and potential for specific interactions with biological targets. This makes it distinct from other cholesterol esters, which may not have the same reactivity or biological effects.
Properties
CAS No. |
32832-01-2 |
---|---|
Molecular Formula |
C34H48Cl2O2 |
Molecular Weight |
559.6 g/mol |
IUPAC Name |
[(3S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2,4-dichlorobenzoate |
InChI |
InChI=1S/C34H48Cl2O2/c1-21(2)7-6-8-22(3)28-13-14-29-26-11-9-23-19-25(38-32(37)27-12-10-24(35)20-31(27)36)15-17-33(23,4)30(26)16-18-34(28,29)5/h9-10,12,20-22,25-26,28-30H,6-8,11,13-19H2,1-5H3/t22?,25-,26?,28+,29-,30-,33-,34+/m0/s1 |
InChI Key |
NZZFKZMKJPWVDL-DZJKLWECSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |
Isomeric SMILES |
CC(C)CCCC(C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=C(C=C(C=C5)Cl)Cl)C)C |
Key on ui other cas no. |
32832-01-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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